![molecular formula C29H42N2O9 B1593420 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil CAS No. 1094322-91-4](/img/structure/B1593420.png)
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Overview
Description
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is an immunosuppressant drug used to prevent organ transplant rejection and to treat autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. MMF is a prodrug of mycophenolic acid (MPA) and has been used clinically since the early 1990s. MMF has a unique mechanism of action that distinguishes it from other immunosuppressive drugs. It is known to be more potent and have fewer side effects than other drugs of its class. Additionally, MMF is more stable, has a longer half-life, and is more bioavailable than other immunosuppressants.
Scientific Research Applications
Immunosuppressive Mechanism and Organ Transplantation
Mycophenolate mofetil is the prodrug of mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, crucial for purine synthesis. This mechanism plays a vital role in preventing the proliferation of T and B lymphocytes, essential for the immune response. In the context of organ transplantation, mycophenolate mofetil has demonstrated significant efficacy in reducing the incidence of acute rejection in kidney, liver, and heart transplants. It has shown to be particularly beneficial when added to therapy regimens alongside cyclosporin and corticosteroids, improving patient and graft survival rates in cardiac transplantation without a marked benefit in renal transplant patient survival. However, it reduces the incidence of renal graft loss due to rejection and has been effective in reversing acute rejection episodes across various organ transplants (Bardsley-Elliot, Noble, & Foster, 1999; Detry et al., 2003).
Autoimmune Diseases and Primary Glomerulopathies
Beyond organ transplantation, mycophenolate mofetil has been explored for its utility in treating autoimmune diseases and primary glomerulopathies. Its immunosuppressive properties have been beneficial in managing diseases such as lupus nephritis, showcasing its effectiveness in both induction and maintenance therapy. In diseases like minimal change nephropathy, focal segmental glomerulosclerosis, and idiopathic membranous nephropathy, mycophenolate mofetil has presented promising outcomes, albeit with the necessity for further large-scale, randomized controlled trials to fully ascertain its effectiveness (Sepe et al., 2008; Appel & Appel, 2009).
Therapeutic Drug Monitoring
The complex pharmacokinetics of mycophenolic acid, the active metabolite of mycophenolate mofetil, suggests the potential utility of therapeutic drug monitoring in solid organ transplant recipients. This approach might help in optimizing dosing to improve outcomes and minimize adverse effects, though the evidence remains mixed and more research is needed to establish clear guidelines (Arns et al., 2006).
Mechanism of Action
Target of Action
The primary target of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil, also known as mycophenolate mofetil (MMF), is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides .
Mode of Action
MMF is a prodrug of mycophenolic acid (MPA), which is a reversible inhibitor of IMPDH . By inhibiting IMPDH, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes . This inhibition suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation .
Biochemical Pathways
The inhibition of IMPDH by MPA disrupts the de novo synthesis of guanosine nucleotides, a crucial pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation and function, thereby suppressing immune responses .
Pharmacokinetics
MMF is rapidly hydrolyzed to the active metabolite MPA in the body . The bioavailability of MMF is approximately 90%, but it is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach to increase absorption .
Result of Action
The suppression of immune responses by MMF results in the prevention of organ rejection after transplantation . It is used in combination with other immunosuppressants to prevent the rejection of kidney, heart, or liver transplants in adult and pediatric patients . MMF has also been studied for the treatment of nephritis and other complications of autoimmune diseases .
Action Environment
The efficacy and safety of MMF can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and action of MMF . Additionally, the patient’s diet can impact the bioavailability of MMF, as a high-fat meal can significantly reduce its absorption .
properties
IUPAC Name |
2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOBWLSKUSFOB-LRNAUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094322-91-4 | |
Record name | 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.